5-Methyl-2-(piperidin-4-yl)phenol

Chemical Identity Procurement Integrity Analytical Reference Standards

Researchers requiring piperidine-phenol building blocks often encounter functional discrepancies when substituting methylene-bridged analogs. 5-Methyl-2-(piperidin-4-yl)phenol (CAS 443143-58-6) eliminates this risk through its direct C-C bond architecture. • pKa shift of -0.8 to -1.2 log units vs. methylene-bridged analogs optimizes CNS MPO scores. • Ortho OH/NH geometry enables tunable intramolecular H-bonding for logD control. • ≥95% purity, suitable as an LC-MS system suitability standard for impurity profiling. Supplied with full analytical documentation to support regulatory submissions.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B13632446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(piperidin-4-yl)phenol
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2CCNCC2)O
InChIInChI=1S/C12H17NO/c1-9-2-3-11(12(14)8-9)10-4-6-13-7-5-10/h2-3,8,10,13-14H,4-7H2,1H3
InChIKeyYLPKXNUIHRRNKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(piperidin-4-yl)phenol: Structural Identity & Procurement Differentiation


5-Methyl-2-(piperidin-4-yl)phenol is a phenolic-piperidine hybrid compound (molecular formula C₁₂H₁₇NO, MW 191.27 g/mol) featuring a piperidin-4-yl group directly attached at the 2-position of a 5-methylphenol scaffold . Unlike more common methylene-bridged analogs such as 5-Methyl-2-[(piperidin-4-yl)methyl]phenol (CAS 1784817-62-4), the absence of a methylene spacer between the aromatic ring and the piperidine nitrogen creates distinct electronic, steric, and acid-base properties that fundamentally alter the compound's behavior in synthetic and biological contexts [1].

Direct C–C bond attachment alters acid-base and hydrogen-bond properties compared to methylene-bridged analogs.
Analytically distinguishable from CAS 1784817-62-4 via mass spectrometry and HPLC retention shifts.
Ortho –OH/piperidine arrangement enables intramolecular H-bonding control useful for crystal engineering and fragment design.

5-Methyl-2-(piperidin-4-yl)phenol: Why Generic Substitution Fails


Straightforward substitution of 5-Methyl-2-(piperidin-4-yl)phenol with structurally similar piperidine-phenol compounds—particularly those bearing a methylene linker between the aromatic ring and the piperidine nitrogen—is chemically unjustified . The direct C–C bond attachment in the target compound shortens the distance between the aromatic π-system and the basic nitrogen center, altering the pKa of both the phenolic –OH and the piperidine NH by an estimated 0.5–1.5 log units relative to methylene-bridged analogs . This shift affects protonation state at physiological pH, hydrogen-bonding capacity, and metal-chelation geometry, rendering direct substitution invalid for applications where these properties are design-critical . Furthermore, vendor catalogs confirm that the methylene-bridged analog (CAS 1784817-62-4) is a chemically distinct entity with different CAS registry, molecular formula (C₁₃H₁₉NO vs. C₁₂H₁₇NO), and molecular weight (205.30 vs. 191.27 g/mol), underscoring that these are not interchangeable procurement items .

Methylene-bridged analog CAS 1784817-62-4 has a different molecular formula and pKa profile; ionization and target engagement may not transfer directly.
Unsubstituted phenol comparator 2-(Piperidin-4-yl)phenol lacks the 5-methyl directing group, altering regioselectivity in electrophilic substitutions.
Para-substituted isomer 4-(Piperidin-4-yl)phenol cannot form the intramolecular O–H···N hydrogen bond, shifting lipophilicity and chelation geometry.

5-Methyl-2-(piperidin-4-yl)phenol: Quantitative Differentiation Evidence


Molecular Weight & Formula vs. Methylene-Bridged Analog

5-Methyl-2-(piperidin-4-yl)phenol (C₁₂H₁₇NO, MW 191.27) is a chemically distinct entity from the commonly confused methylene-bridged analog 5-Methyl-2-[(piperidin-4-yl)methyl]phenol (C₁₃H₁₉NO, MW 205.30) . The difference of one methylene unit (–CH₂–) results in a molecular weight delta of 14.03 g/mol, which is analytically resolvable by mass spectrometry and HPLC-UV [1]. Procurement of the incorrect analog would introduce a systematic mass error of +7.3% in gravimetric calculations and alter retention time in reversed-phase chromatography by an estimated 0.8–1.5 minutes under standard C18 gradient conditions [2].

Molecular Identity
Head-to-head
ΔMW = 14.03 g/mol (+7.3%)
C₁₂H₁₇NO vs. C₁₃H₁₉NO
Prevents procurement errors in QSAR models and analytical method calibration.
Vendor catalog comparison; resolvable by MS and HPLC-UV.
Chemical Identity Procurement Integrity Analytical Reference Standards

pKa Shift: Direct Aryl-Piperidine vs. Methylene Linker

The direct attachment of the piperidine ring to the aromatic phenol in 5-Methyl-2-(piperidin-4-yl)phenol withdraws electron density from the piperidine nitrogen via inductive and resonance effects, lowering its predicted pKa by approximately 0.8–1.2 log units relative to the methylene-bridged analog 5-Methyl-2-[(piperidin-4-yl)methyl]phenol [1]. In contrast, the methylene spacer in the analog electronically isolates the nitrogen, producing a predicted pKa closer to that of unsubstituted piperidine (pKa ≈ 11.2). At pH 7.4, this shift results in a calculated ~5–10% reduction in the protonated (charged) fraction of the target compound, which measurably affects logD, passive membrane permeability, and CYP enzyme binding [2].

pKa Shift
Class-level inference
ΔpKa ≈ –0.8 to –1.2 (piperidine NH)
Ionization state difference influences target engagement in CNS research contexts.
In silico prediction; experimental validation recommended.
Ionization State Drug-Likeness Medicinal Chemistry Optimization

Steric & Conformational Differentiation: Positional Hydroxyl Isomer

5-Methyl-2-(piperidin-4-yl)phenol places the methyl substituent at the 5-position, which is para to the phenolic hydroxyl. This regiochemistry maintains an unsubstituted ortho position adjacent to the hydroxyl, preserving full hydrogen-bond donor capacity and enabling selective ortho-functionalization (e.g., formylation, halogenation, Mannich reaction) [1]. In contrast, the commonly available 2-(Piperidin-4-yl)phenol (CAS 161609-76-3, C₁₁H₁₅NO, MW 177.24) lacks the 5-methyl group entirely, resulting in a molecular weight difference of 14.03 g/mol and a distinct steric environment around the phenolic ring that alters regioselectivity in electrophilic aromatic substitution (EAS) reactions [2]. The 5-methyl substitution increases the electron density at the para position and sterically shields one meta position, directing electrophiles preferentially to the 4-position [3].

Steric & Electronic Effects
Cross-study comparable
5-CH₃: σₚ = –0.17, Es = –1.24
vs. H: σₚ = 0, Es = 0
Methyl group directs regioselective electrophilic substitution for building block elaboration.
Hammett and Taft constants from literature.
Regioisomer Differentiation Pharmacophore Design Synthetic Building Blocks

Purity Specifications for Procurement Differentiation

Commercially available batches of 5-Methyl-2-(piperidin-4-yl)phenol are supplied with a minimum purity specification of 95% as documented by multiple independent chemical suppliers . This purity threshold is directly comparable to that of the closest analog 2-(Piperidin-4-yl)phenol (CAS 161609-76-3), which is also offered at ≥95–97% purity by major distributors [1]. However, the target compound's purity specification is explicitly documented for the specific CAS registry and structural identity, enabling procurement teams to request batch-specific certificates of analysis (CoA) with confirmed identity via ¹H NMR, LC-MS, and HPLC, thereby mitigating the risk of isomer contamination that can arise when ordering from suppliers who may conflate direct-linked and methylene-linked piperidine-phenol compounds [2].

Purity Specification
Supporting evidence
Target: ≥95%
Analog: 95–97%
Purity parity supports structural selection for regulated lab environments.
Vendor CoA with identity verification (¹H NMR, LC-MS) required.
Quality Control Procurement Specifications Lab Reagent Selection

Hydrogen-Bonding & Tautomeric Differentiation: Para Isomer

In 5-Methyl-2-(piperidin-4-yl)phenol, the proximity of the phenolic –OH to the piperidine nitrogen (ortho arrangement) creates the potential for intramolecular O–H···N hydrogen bonding, a structural feature absent in the para-isomer 4-(Piperidin-4-yl)phenol (CAS 1869912-48-0), where the hydroxyl and piperidine groups are separated by the full width of the aromatic ring . This intramolecular hydrogen bond, estimated at approximately 5–15 kJ/mol based on analogous 2-(aminomethyl)phenol systems, partially stabilizes the neutral (un-ionized) form and reduces the effective solvent-accessible surface area of the polar groups, leading to a predicted logP increase of approximately 0.3–0.6 log units versus the para isomer [1]. This property is directly relevant to applications requiring controlled lipophilicity or metal-chelation geometry.

Intramolecular H-Bond
Class-level inference
O–H···N bond: 5–15 kJ/mol
ΔlogP ≈ +0.3 to +0.6
Modulates lipophilicity for crystal engineering and MOF design.
Predicted from ortho-aminophenol crystallographic data.
Intramolecular Interactions Crystal Engineering Coordination Chemistry

5-Methyl-2-(piperidin-4-yl)phenol: Key Application Scenarios


Fragment-Based CNS Lead Optimization

The predicted pKa shift of approximately –0.8 to –1.2 log units for the piperidine nitrogen, relative to methylene-bridged analogs [1], makes 5-Methyl-2-(piperidin-4-yl)phenol a superior fragment for CNS drug discovery programs requiring reduced basicity to improve blood-brain barrier penetration while retaining hydrogen-bond donor capacity. The ortho-relationship between the phenolic –OH and the piperidine nitrogen further enables controlled intramolecular H-bonding that can fine-tune logD, a critical parameter for CNS multiparameter optimization (MPO) scores [2].

Synthetic Building Block: Ortho-Functionalized Piperidine-Phenols

The unsubstituted ortho position adjacent to the phenolic –OH, combined with the 5-methyl group's electron-donating effect (Hammett σₚ = –0.17) [1], enables regioselective electrophilic aromatic substitution at the 4-position with predictable outcomes, avoiding the regioisomeric mixtures that plague structural isomers lacking the 5-methyl directing group. This property has been exploited in Mannich reaction-based syntheses of methylpiperidinyl phenols under solvent-free conditions [2], supporting efficient library synthesis of functionalized analogs for biological screening.

Reference Standard for Piperidine API Impurity Profiling

The molecular weight difference of 14.03 g/mol between 5-Methyl-2-(piperidin-4-yl)phenol and its methylene-bridged analog [1] is analytically resolvable by standard LC-MS methods, making the target compound a suitable reference marker for distinguishing between direct-linked and methylene-bridged piperidine-phenol impurities in active pharmaceutical ingredients (APIs). Its vendor-documented purity specification of ≥95% supports its use as a system suitability standard in HPLC-UV and LC-MS methods for impurity profiling [2].

Coordination Chemistry & MOF Ligand Design

The simultaneous presence of a phenolic –OH donor and a piperidine NH donor in an ortho-relationship enables bidentate metal chelation with a bite angle distinct from that of para-substituted isomers [1]. The 5-methyl group provides steric bulk that can prevent undesired oligomerization while preserving chelation geometry, making the compound a tailored ligand for MOF nodes requiring O,N-donor sets with defined steric profiles, where the predicted logP elevation of 0.3–0.6 units versus the para isomer [2] may also facilitate solution-phase complexation in less polar media.

Application
Selection Property
Validation Focus
CNS lead optimization studies
Ionization state tuning via pKa shift
logD and CNS MPO score assessment
Regioselective building block synthesis
5-Methyl directing effect
Electrophilic aromatic substitution outcome predictability
API impurity profiling reference
Mass and retention differentiation from analogs
LC-MS system suitability and identity verification
MOF ligand design
Ortho O,N-chelation geometry
Metal coordination stoichiometry and solution-phase complexation
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